3-Methylselenophene
Overview
Description
3-Methylselenophene: is an organoselenium compound that belongs to the family of selenophenes. Selenophenes are heterocyclic compounds containing selenium as the heteroatom in a five-membered ring structure. The presence of selenium imparts unique electronic and chemical properties to these compounds, making them of interest in various fields, including organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylselenophene can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-bromothiophene with sodium selenide in the presence of a suitable solvent such as dimethylformamide. The reaction typically proceeds under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylselenophene undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the α-position of the selenophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; conducted in the presence of catalysts or under specific temperature conditions.
Major Products Formed:
Oxidation: Selenoxide, selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Halogenated or alkylated selenophenes.
Scientific Research Applications
3-Methylselenophene has found applications in various scientific research fields, including:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: The compound’s ability to undergo electropolymerization makes it valuable in the creation of electrochromic materials and sensors.
Biological Studies: Research has explored the potential of this compound derivatives in biological applications, such as anticancer agents and enzyme inhibitors.
Industrial Applications: The compound’s stability and electronic properties make it suitable for use in various industrial applications, including the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-methylselenophene involves its interaction with molecular targets and pathways. In organic electronics, the compound’s conjugated structure allows for efficient charge transport and electron mobility. The presence of selenium enhances the compound’s ability to participate in redox reactions, contributing to its electroactivity and stability .
In biological applications, this compound derivatives may interact with specific enzymes or cellular targets, leading to the modulation of biochemical pathways. For example, selenophene-based compounds have been studied for their potential to inhibit certain enzymes involved in cancer progression .
Comparison with Similar Compounds
Selenophene: The parent compound of 3-methylselenophene, selenophene, lacks the methyl group at the 3-position.
3-Methylthiophene: This compound is the sulfur analogue of this compound.
Polyselenophenes: These are polymers derived from selenophene monomers, including this compound.
Uniqueness of this compound: this compound stands out due to the presence of selenium, which imparts unique electronic properties and enhances its stability in redox reactions. Its ability to undergo electropolymerization and form conductive polymers makes it valuable in organic electronics and materials science .
Properties
IUPAC Name |
3-methylselenophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Se/c1-5-2-3-6-4-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBHGKRVIRJVQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[Se]C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Se | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515439 | |
Record name | 3-Methylselenophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-43-5 | |
Record name | 3-Methylselenophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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